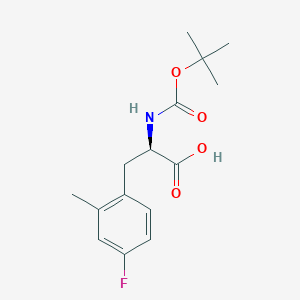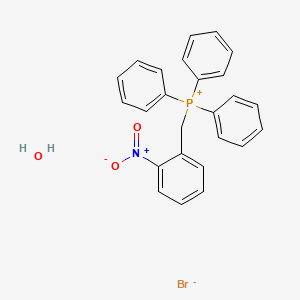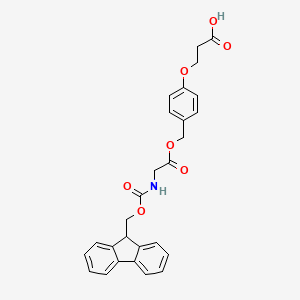
2,6-Difluoro-3-(trifluomethyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-3-(trifluomethyl)toluene, also known as 2,6-Difluorotoluene, is an organic compound with the molecular formula C7H5F3. It is a colorless, volatile liquid with a strong odor and is used as a solvent in organic synthesis. It is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 2,6-Difluorotoluene is an important intermediate in the synthesis of many compounds, including 2,6-difluorobenzoic acid, 2,6-difluorobenzaldehyde, and 2,6-difluorobenzyl alcohol.
Mecanismo De Acción
2,6-Difluoro-3-(trifluomethyl)toluenetoluene is a volatile, colorless liquid with a strong odor. It has a low boiling point and is soluble in most organic solvents. It is a strong base, which means it can react with acids to form salts. It is also a strong nucleophile, which means it can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
2,6-Difluoro-3-(trifluomethyl)toluenetoluene is a volatile, colorless liquid with a strong odor. It is a strong base and can react with acids to form salts. In addition, it is a strong nucleophile and can react with electrophiles to form new compounds. It has been used in the synthesis of a variety of compounds, including 2,6-difluorobenzoic acid, 2,6-difluorobenzaldehyde, and 2,6-difluorobenzyl alcohol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Difluoro-3-(trifluomethyl)toluenetoluene has several advantages and limitations when used in laboratory experiments. It is a volatile liquid with a low boiling point, making it easy to handle and store. It is also soluble in most organic solvents, making it easy to use in a variety of experiments. Additionally, it is a strong base and a strong nucleophile, making it a useful reagent in organic synthesis. On the other hand, it is a volatile liquid and can be hazardous if not handled properly. It is also flammable and should be stored in a cool, dry place away from heat and open flames.
Direcciones Futuras
In the future, 2,6-Difluoro-3-(trifluomethyl)toluenetoluene could be used in the synthesis of new compounds with unique properties. It could also be used as a reagent in the synthesis of agrochemicals and pharmaceuticals. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new catalysts, such as those used in the synthesis of organic compounds. Finally, it could be used to study the structure and reactivity of organic compounds.
Métodos De Síntesis
2,6-Difluoro-3-(trifluomethyl)toluenetoluene can be synthesized by the reaction of trifluoromethyl iodide with toluene in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 80 and 100°C. The yield of the reaction is typically in the range of 80-90%.
Aplicaciones Científicas De Investigación
2,6-Difluoro-3-(trifluomethyl)toluenetoluene is widely used in scientific research for its unique properties. It has been used in the synthesis of a variety of compounds, including 2,6-difluorobenzoic acid, 2,6-difluorobenzaldehyde, and 2,6-difluorobenzyl alcohol. It has also been used as a solvent in organic synthesis and as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Propiedades
IUPAC Name |
1,3-difluoro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJFRYZDOJFSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)











![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)